Pipecuronium Bromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H62N4O4.2BrH/c1-24(40)42-32-21-26-9-10-27-28(35(26,4)23-31(32)37-15-19-39(7,8)20-16-37)11-12-34(3)29(27)22-30(33(34)43-25(2)41)36-13-17-38(5,6)18-14-36;;/h26-33H,9-23H2,1-8H3;2*1H/q+2;;/p-2/t26-,27+,28-,29-,30-,31-,32-,33-,34-,35-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWBOBJCRVVBJF-YTGGZNJNSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CC[N+](CC4)(C)C)C)CCC5(C3CC(C5OC(=O)C)N6CC[N+](CC6)(C)C)C.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CC[N+](CC4)(C)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)N6CC[N+](CC6)(C)C)C.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H62Br2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68399-58-6 (Parent) | |
| Record name | Pipecuronium bromide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052212029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023478 | |
| Record name | Pipecuronium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
762.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52212-02-9 | |
| Record name | Pipecuronium bromide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052212029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pipecuronium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-[(2β,3α,5α,16β,17β)-3,17-bis(acetoxy)androstane-2,16-diyl]bis[1,1-dimethylpiperazinium] dibromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.475 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPECURONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6ZTY81RE1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic and Molecular Research
Mechanism of Action at the Neuromuscular Junction
Pipecuronium (B1199686) bromide is a non-depolarizing neuromuscular blocking agent that functions by interfering with the transmission of nerve impulses at the neuromuscular junction, the specialized synapse where motor neurons communicate with skeletal muscles. patsnap.com Under normal physiological conditions, the arrival of a nerve impulse at the motor neuron terminal triggers the release of the neurotransmitter acetylcholine (B1216132) (ACh). patsnap.com ACh then diffuses across the synaptic cleft and binds to nicotinic acetylcholine receptors (nAChRs) on the muscle cell membrane, leading to the opening of ion channels and subsequent depolarization of the muscle membrane, which ultimately results in muscle contraction. patsnap.com Pipecuronium bromide disrupts this process, causing muscle relaxation. patsnap.com The mechanism of action is recognized as twofold, involving both postsynaptic and presynaptic targets. nih.gov
This compound functions as a competitive antagonist of nicotinic acetylcholine receptors. wikipedia.orgpatsnap.com It possesses a structural similarity to acetylcholine, which allows it to bind to the same receptor sites on the nAChR. patsnap.com However, unlike acetylcholine, the binding of this compound does not activate the receptor. patsnap.com By occupying these binding sites, it physically prevents acetylcholine from binding and initiating the signal for muscle contraction. patsnap.com This competitive inhibition is a key feature of its function as a non-depolarizing muscle relaxant. drugbank.com
The primary mechanism of this compound is its competitive binding to the nicotinic acetylcholine receptors located on the postsynaptic membrane of the neuromuscular junction. patsnap.comnih.gov By binding to these receptors without causing their activation, it effectively blocks the action of acetylcholine. patsnap.com This antagonism at the postsynaptic receptors prevents the opening of the ion channels associated with the nAChR, thereby inhibiting the depolarization of the muscle cell membrane and leading to muscle paralysis. patsnap.com
In addition to its postsynaptic effects, research indicates that this compound also acts on presynaptic nicotinic receptors. nih.gov These receptors are involved in a positive feedback loop that modulates the release of acetylcholine from the motor nerve terminal. nih.gov Studies on the mouse hemidiaphragm have shown that non-depolarizing muscle relaxants, including pipecuronium, can reduce the amount of acetylcholine released in response to high-frequency nerve stimulation. nih.gov This effect is attributed to the blockade of presynaptic nicotinic receptors, which, when activated, would normally facilitate the continued release of acetylcholine. nih.govnih.gov
| Experimental Model | Agent | Observation | Conclusion |
| Mouse hemidiaphragm with motor endplates | Pipecuronium | Reduced the release of [³H]-ACh evoked by high-frequency stimulation. | Pipecuronium acts presynaptically to reduce acetylcholine release. |
The ultimate effect of this compound's competitive antagonism at the postsynaptic nAChR is the prevention of ion channel opening. patsnap.com When acetylcholine binds to the nAChR, it triggers a conformational change that opens an integrated cation channel, allowing sodium ions to flow into the muscle cell and potassium ions to flow out. This influx of positive charge leads to the depolarization of the muscle cell membrane, known as the end-plate potential. patsnap.com If this potential reaches a certain threshold, it generates an action potential that propagates along the muscle fiber, causing contraction. By competitively blocking acetylcholine from binding to its receptors, this compound prevents the opening of these ion channels, thereby inhibiting the depolarization of the muscle cell membrane and interrupting the signal for muscle contraction. patsnap.com
Competitive Antagonism of Nicotinic Acetylcholine Receptors (nAChR)
Receptor Binding Studies
Receptor binding studies are crucial for elucidating the interaction between a drug and its target. For this compound, these studies confirm its action as a competitive antagonist at the nicotinic acetylcholine receptor. patsnap.comdrugbank.com The muscle-type nAChR possesses two nonidentical binding sites for acetylcholine and competitive antagonists, located at the interfaces between the α and ε subunits, and the α and δ subunits. nih.gov
Competitive binding assays demonstrate that pipecuronium occupies the same binding sites as acetylcholine. patsnap.com This is evidenced by the fact that an increase in the concentration of acetylcholine can overcome the neuromuscular blockade produced by pipecuronium, a hallmark of competitive antagonism. drugbank.com While specific binding affinity (Kᵢ) or IC₅₀ values for pipecuronium from comprehensive radioligand binding studies are not detailed in the provided search results, its high potency suggests a strong affinity for the nAChR. nih.gov Studies comparing various neuromuscular blocking agents have helped to characterize the selectivity and nature of their binding. For instance, studies on related aminosteroid (B1218566) compounds like pancuronium (B99182) and vecuronium (B1682833) show they compete for a single site, highlighting the common mechanism within this class of drugs. nih.govnih.gov
| Drug Class | Mechanism | Receptor Target | Effect |
| Aminosteroid Neuromuscular Blocker | Competitive Antagonism | Nicotinic Acetylcholine Receptor (nAChR) | Prevents ACh binding, blocks ion channel opening, inhibits muscle depolarization. |
Binding Affinity to Nicotinic Acetylcholine Receptors (Kd values)
Selectivity of Receptor Binding
The selectivity of a neuromuscular blocking agent for nicotinic versus muscarinic receptors is a critical determinant of its cardiovascular side-effect profile. This compound demonstrates a degree of selectivity for nicotinic receptors, though it is not entirely devoid of muscarinic receptor interaction.
Research has shown that this compound possesses affinity for both M2 and M3 muscarinic receptor subtypes. nih.gov One study on guinea pig tissues specified that pipecuronium acts as an antagonist at M2 receptors but not M3 receptors. nih.gov Importantly, this M2 receptor antagonism and any subsequent potentiation of vagally-induced bronchoconstriction were observed only at concentrations greater than those typically used in clinical practice. nih.gov This suggests that while a potential for muscarinic interaction exists, it is unlikely to be significant at therapeutic doses. nih.gov This is consistent with clinical findings that pipecuronium is largely free of sympathomimetic or vagolytic (atropine-like) activity at standard doses, indicating a favorable selectivity profile for the neuromuscular junction. nih.gov
Structural-Activity Relationship Studies
The potency and action of this compound are intrinsically linked to its specific molecular structure. Key elements include its conformation, the nature of its quaternary ammonium (B1175870) groups, and the distance between these charged centers.
Influence of Quaternary Ammonium Structure
The presence of two quaternary ammonium groups, known as a bisquaternary structure, is a key feature contributing to the high potency of many non-depolarizing neuromuscular blockers. This compound exemplifies this principle, featuring dimethylpiperazinium heads on the A and D rings of its steroid nucleus. nih.gov This bisquaternary nature allows it to effectively block neuromuscular transmission, contrasting with monoquaternary agents that may rely on a single acetylcholine-like moiety for their action. nih.gov
Interonium Distance and Potency
The distance between the two quaternary nitrogen atoms (the interonium distance) is a crucial factor in determining the potency and site of action of bisquaternary neuromuscular blocking agents. A longer interonium distance generally favors neuromuscular blockade over ganglionic blockade. nih.gov Pipecuronium possesses an interonium distance of 16.0 Å, which is among the longest in this class of drugs and is consistent with its potent activity at the neuromuscular junction. nih.gov
| Compound | Interonium Distance (Å) | Primary Site of Action |
|---|---|---|
| Pentamethonium | 7.7 | Ganglion |
| Hexamethonium | 9.0 | Ganglion |
| Pancuronium | 11.4 | Neuromuscular |
| Decamethonium | 14.0 | Neuromuscular |
| Pipecuronium | 16.0 | Neuromuscular |
Electrophysiological Investigations of Neuromuscular Blockade
The effects of this compound at the neuromuscular junction are quantified through electrophysiological and mechanical measurements. In clinical and research settings, the neuromuscular block is commonly assessed by recording the mechanical twitch of a muscle, such as the adductor pollicis, in response to electrical stimulation of its motor nerve. nih.gov Techniques like single-twitch or train-of-four (TOF) stimulation are used to evaluate the onset and depth of blockade. nih.gov
At the microscopic level, neuromuscular transmission involves the release of acetylcholine quanta, which generates miniature end-plate potentials (MEPPs) and, upon nerve stimulation, larger end-plate potentials (EPPs). wikipedia.orgtaylorandfrancis.com As a competitive antagonist, this compound occupies nAChR binding sites without activating them, thus preventing acetylcholine from opening the ion channels. patsnap.com This competitive inhibition reduces the number of receptors available to acetylcholine, which is expected to decrease the amplitude of both MEPPs and EPPs. patsnap.comnih.gov Because pipecuronium acts as a competitive antagonist, it does not alter the intrinsic properties of the ion channel itself, such as its mean open time or conductance. nih.gov The primary electrophysiological consequence of its binding is the reduction in the efficiency of acetylcholine to depolarize the postsynaptic membrane to the threshold required to trigger a muscle action potential. wikipedia.org
Effects on Muscle Twitch Response
This compound, a long-acting, non-depolarizing neuromuscular blocking agent, exerts a significant and dose-dependent effect on muscle twitch response. nih.gov Its primary mechanism involves the competitive antagonism of nicotinic acetylcholine receptors at the neuromuscular junction, which prevents the binding of acetylcholine and subsequent muscle fiber depolarization and contraction. patsnap.com The clinical effects of pipecuronium on muscle twitch are routinely monitored using techniques such as single-twitch stimulation and, more commonly, train-of-four (TOF) stimulation of a peripheral nerve, typically the ulnar nerve, with the response of the adductor pollicis muscle being measured. nih.govresearchgate.net
Research indicates a clear relationship between the dose of this compound administered and the timing of neuromuscular blockade. Following a bolus injection of its ED95 (the dose required to produce 95% suppression of the first twitch of the TOF), which is approximately 35 μg/kg, an 80-100% twitch depression is achieved within a mean time of 4.6 minutes. nih.gov Higher doses lead to a more rapid onset of action. For instance, a dose of 70 μg/kg can produce a 90% suppression of the first twitch (T1) in a mean time of 2.6 minutes, while a dose of 85 μg/kg can achieve the same effect in 2.0 minutes. nih.gov
The duration of action is also dose-dependent. Following a dose of 45 μg/kg, the time to 25% recovery of the muscle twitch can range from 41 to 54 minutes. nih.gov This duration is significantly extended with higher doses; the time to 5% recovery of T1 was 52.3 minutes for a 70 μg/kg dose, and this increased to approximately 71.9 minutes for an 85 μg/kg dose. nih.gov The recovery index, which is the time taken for twitch height to recover from 25% to 75% of its baseline value, averages around 29 minutes for a 45 μg/kg dose. nih.gov
The train-of-four ratio (TOF ratio), which is the ratio of the fourth to the first twitch in a series of four stimuli, is a sensitive indicator of neuromuscular blockade. In the presence of non-depolarizing blockers like pipecuronium, a characteristic "fade" in the TOF response is observed, where the height of the subsequent twitches is progressively reduced. axisneuromonitoring.com A TOF ratio returning to 0.7 is often considered an indicator of adequate recovery from neuromuscular blockade, and studies have shown that the time to reach this point after a single bolus of 35 μg/kg can vary widely, ranging from 54 to 160 minutes. nih.gov The number of observable twitches in a TOF stimulation also correlates with the degree of receptor blockade, with one twitch indicating approximately 90% blockade and two twitches suggesting around 80% blockade. litfl.com
Table 1: Onset and Duration of Action of this compound on Muscle Twitch Response
| Dose (μg/kg) | Time to 90% T1 Suppression (min) | Time to 5% T1 Recovery (min) | Time to 25% T1 Recovery (min) |
|---|---|---|---|
| 35 (ED95) | 4.6 (for 80-100% suppression) | Not Reported | 35 |
| 45 | 3.5 - 5.7 (for max block) | Not Reported | 41 - 54 |
| 70 | 2.6 | 52.3 | Not Reported |
| 85 | 2.0 | 71.9 | Not Reported |
| 100 | 2.1 | 71.8 | Not Reported |
Impact on Nerve Impulse Transmission
This compound fundamentally impacts nerve impulse transmission at the neuromuscular junction. patsnap.com As a member of the aminosteroid class of non-depolarizing neuromuscular blocking agents, it functions as a competitive antagonist to acetylcholine at the nicotinic receptors on the postsynaptic membrane of the motor endplate. patsnap.comnih.gov This competitive inhibition is the cornerstone of its mechanism of action.
Under normal physiological conditions, the arrival of a nerve impulse at the presynaptic nerve terminal triggers the release of acetylcholine into the synaptic cleft. nih.gov Acetylcholine then binds to the two alpha subunits of the nicotinic acetylcholine receptors on the muscle fiber membrane, causing a conformational change that opens an ion channel. openanesthesia.org This allows for the influx of sodium ions, leading to depolarization of the motor endplate. If this depolarization reaches a certain threshold, it generates an action potential that propagates along the muscle fiber, ultimately resulting in muscle contraction. openanesthesia.org
This compound, due to its structural similarity to acetylcholine, binds to these same nicotinic receptors but does not activate them. patsnap.com By occupying these receptor sites, it physically obstructs acetylcholine from binding, thereby preventing the ion channels from opening. patsnap.com This blockade of receptor activation means that the endplate potential cannot reach the threshold required to initiate a muscle action potential. openanesthesia.org Consequently, the transmission of the nerve impulse to the muscle is effectively blocked, leading to muscle relaxation and paralysis. patsnap.com
The blockade is concentration-dependent; a sufficient number of receptors must be occupied by this compound to prevent acetylcholine from eliciting a response. It is estimated that muscle paralysis becomes clinically significant when 85% to 90% of the receptors are blocked. axisneuromonitoring.com Because this is a competitive antagonism, the effects of this compound can be overcome by increasing the concentration of acetylcholine in the synaptic cleft, a principle utilized in the pharmacological reversal of its effects with acetylcholinesterase inhibitors. nih.gov
Modulation of Large Conductance Cationic Channels in Nuclear Membranes
Currently, there is a lack of scientific literature and research data specifically investigating the effects of this compound on the modulation of large conductance cationic channels in nuclear membranes. While the nuclear envelope is known to contain various ion channels, including potassium-selective channels that can have large conductance states, the interaction of these channels with aminosteroid neuromuscular blocking agents like this compound has not been a subject of published research. nih.gov
The primary and well-documented mechanism of action for this compound is its effect on nicotinic acetylcholine receptors at the neuromuscular junction. patsnap.com Research into the broader pharmacological profile of aminosteroids has largely focused on their interactions with neurotransmitter receptors and ion channels in the plasma membrane, particularly in the context of neuromuscular and autonomic transmission. nih.gov The electrophysiology of the nuclear envelope and the potential for drugs to modulate its ion channels is a complex and still-developing field of study. nih.gov Therefore, any potential effects of this compound on large conductance cationic channels within the nuclear membrane remain uninvestigated and speculative at this time.
Pharmacokinetic Research and Disposition
Absorption and Distribution Studies
As an intravenously administered agent, pipecuronium (B1199686) bromide's absorption is immediate and complete. Following administration, the drug is distributed throughout the body.
The volume of distribution (Vd) is a key pharmacokinetic parameter that describes the extent of a drug's distribution in the body. For pipecuronium, the steady-state volume of distribution (Vss) has been reported to be approximately 309 ml/kg (with a standard deviation of 103 ml/kg) in patients with normal renal function. oup.com In another study involving patients undergoing laryngectomy, the Vss was found to be 0.339 L/kg. nih.gov However, in patients with renal failure, the Vss was noted to be larger, at 442 ml/kg (with a standard deviation of 158 ml/kg). nih.gov Similarly, a study on patients undergoing choledochotomy reported a Vss of 0.506 L/kg. nih.gov This suggests that in certain patient populations, the drug may be more widely distributed.
| Patient Group | Volume of Distribution (Vss) | Source |
|---|---|---|
| Normal Renal Function | 309 (± 103) ml/kg | oup.com |
| Laryngectomy Patients | 0.339 L/kg | nih.gov |
| Renal Failure Patients | 442 (± 158) ml/kg | nih.gov |
| Choledochotomy Patients | 0.506 L/kg | nih.gov |
Elimination and Excretion Pathways
This compound is primarily eliminated from the body through renal and hepato-biliary pathways. The drug undergoes minimal metabolism.
Renal excretion is the predominant route of elimination for this compound. nih.govclinicalpub.com In humans, approximately 40% of the administered dose is excreted unchanged in the urine within 24 hours. clinicalpub.com An additional 15% is excreted as the 3-desacetyl pipecuronium metabolite in the same timeframe. nih.govclinicalpub.com Studies in cats with normal kidney function showed that 53% of the dose was recovered in the urine within 8 hours. nih.gov The plasma clearance of pipecuronium in patients with normal renal function is approximately 2.4 ml/kg/min (with a standard deviation of 0.6 ml/kg/min). oup.comnih.gov However, in patients with renal failure, plasma clearance is significantly reduced to 1.6 ml/kg/min (with a standard deviation of 0.6 ml/kg/min). nih.gov This reduction in clearance in patients with impaired renal function highlights the importance of the kidneys in the elimination of this drug.
While renal excretion is the primary pathway, hepato-biliary elimination also contributes to the clearance of this compound. In patients undergoing choledochotomy, only about 2% of the administered dose was excreted into the bile within 24 hours. nih.gov In animal studies, specifically in cats with normal renal function, 12% of the dose was recovered in the bile and 8% in the liver within 8 hours. nih.gov Interestingly, in cats where renal function was absent, the hepato-biliary elimination increased, suggesting a compensatory mechanism. nih.gov
Half-Life Studies
The half-life of a drug is a measure of how long it takes for the concentration of the drug in the body to be reduced by half.
The elimination half-life of this compound has been reported to be between 44 and 137 minutes in humans. nih.gov Another source states the half-life is around 135-160 minutes. clinicalpub.com More specifically, in patients with normal renal function, the elimination half-life is approximately 137 minutes (with a standard deviation of 68 minutes). nih.gov In contrast, patients with renal failure exhibit a significantly prolonged elimination half-life of 263 minutes (with a standard deviation of 168 minutes). nih.gov One study reported a terminal half-life of 101.5 minutes in patients undergoing laryngectomy and 179 minutes in patients undergoing choledochotomy. nih.gov
| Patient Group | Elimination Half-Life (minutes) | Source |
|---|---|---|
| Humans (General) | 44 - 137 | nih.gov |
| Humans (General) | 135 - 160 | clinicalpub.com |
| Normal Renal Function | 137 (± 68) | nih.gov |
| Renal Failure Patients | 263 (± 168) | nih.gov |
| Laryngectomy Patients | 101.5 | nih.gov |
| Choledochotomy Patients | 179 | nih.gov |
Terminal Phase Half-Life
The terminal phase half-life of a drug refers to the time it takes for the plasma concentration of the drug to decrease by half during the elimination phase. This parameter is crucial for determining the duration of a drug's effect and the time required for its complete removal from the body.
The elimination half-life of this compound in humans has been reported to be between 44 and 137 minutes. nih.gov More specific studies have provided a narrower range. For instance, one study reported a terminal half-life of approximately 120 minutes. nih.gov Another investigation found the terminal phase half-life to be 161 minutes. nih.gov In a comparative study, the terminal half-life of pipecuronium was found to be 101.5 minutes in one group of patients and 179 minutes in another. nih.gov The variability in these values can be attributed to differences in patient populations, anesthetic techniques used, and the specific pharmacokinetic models applied in the research. nih.govnih.gov
The following table summarizes the terminal phase half-life of this compound as reported in various studies.
| Study Population | Anesthetic Technique | Terminal Phase Half-Life (minutes) | Reference |
| Humans (General) | Not Specified | 44-137 | nih.gov |
| Healthy Individuals | Not Specified | 120 | nih.gov |
| Coronary Artery Surgery Patients | Etomidate/Piritramide Anesthesia | 161 | nih.gov |
| Laryngectomy Patients | Not Specified | 101.5 | nih.gov |
| Cholecystectomy Patients | Not Specified | 179 | nih.gov |
This table presents data from different studies and is for informational purposes only.
Metabolite Identification and Pharmacological Activity
3-Desacetyl Pipecuronium
The primary metabolite of this compound is 3-desacetyl pipecuronium. nih.govnih.gov This metabolite is formed through the hydrolysis of the acetyl group at the 3-position of the steroid nucleus. While it is considered a metabolite, it is important to note that it possesses some level of neuromuscular blocking activity, although it is less potent than the parent compound.
Recovery of Metabolites in Urine and Bile
The excretion of pipecuronium and its metabolites occurs through both renal and biliary pathways. nih.govncats.io Studies have quantified the recovery of the parent drug and its metabolites in urine and bile to understand the primary routes of elimination.
In one study involving patients undergoing laryngectomy, within 24 hours, 38.6% of the administered dose of pipecuronium was excreted unchanged in the urine, while 4.4% was recovered as 3-desacetyl pipecuronium. nih.gov In another group of patients undergoing choledochotomy, 37% was excreted unchanged in the urine and 1% as 3-desacetyl pipecuronium. nih.gov In the latter group, only 2% of the dose was excreted into the bile within 24 hours. nih.gov
Another study in patients undergoing coronary artery surgery found that approximately 56% of the administered dose was recovered in the urine within 24 hours, with about 25% of this amount being the 3-desacetyl pipecuronium metabolite. nih.gov
Research in animal models provides further insight. In cats with normal renal function, 53% of the administered dose was recovered in the urine and 12% in the bile within 8 hours. nih.gov In dogs with normal renal function, approximately 77% of the dose was recovered in the urine and 4.5% in the bile over an 8-hour period. nih.gov
The following table summarizes the recovery of pipecuronium and its metabolite in urine and bile from various studies.
| Study Subject | Unchanged Pipecuronium in Urine (%) | 3-Desacetyl Pipecuronium in Urine (%) | Unchanged Pipecuronium in Bile (%) | Time Frame (hours) | Reference |
| Laryngectomy Patients | 38.6 | 4.4 | Not Reported | 24 | nih.gov |
| Cholecystectomy Patients | 37 | 1 | 2 | 24 | nih.gov |
| Coronary Artery Surgery Patients | ~42 (calculated from total) | ~14 (calculated from total) | Not Reported | 24 | nih.gov |
| Cats (Normal Renal Function) | 53 | Not Reported | 12 | 8 | nih.gov |
| Dogs (Normal Renal Function) | 77 | Not Reported | 4.5 | 8 | nih.gov |
This table is a compilation of data from different studies and is intended for informational purposes. The recovery percentages may not sum to 100% as other elimination pathways and metabolites may exist.
Pharmacodynamic Research and Physiological Effects
Neuromuscular Blocking Characteristics
The neuromuscular blocking effects of pipecuronium (B1199686) bromide are characterized by a predictable onset, a long duration of action, and high potency. These characteristics make it suitable for lengthy surgical procedures where sustained muscle relaxation is required. patsnap.com
The onset of action for pipecuronium bromide is dose-dependent. Following administration, the time to achieve maximum neuromuscular block typically ranges from 2.5 to 5.7 minutes. mims.comnih.gov Studies have shown that with a dose of 45 micrograms per kilogram (mcg/kg), the onset of maximum block can vary between 3.5 and 5.7 minutes, depending on the anesthetic technique and the method of neuromuscular monitoring used. nih.gov At a higher dose of 70 mcg/kg, the time to onset of a complete block is reduced to an average of 2.5 minutes. nih.gov In patients under sevoflurane/N2O anesthesia receiving an initial dose of 0.04 milligrams per kilogram (mg/kg), the onset time was approximately 5.0 minutes. nih.gov The priming principle, which involves administering a small, non-paralyzing dose prior to the main intubating dose, has been investigated to shorten the onset time, though studies have shown it primarily improves intubating conditions rather than significantly hastening the onset of muscle relaxation. nih.govcambridge.org
| Dose | Anesthetic Technique | Time to Maximum Block (minutes) | Reference |
|---|---|---|---|
| 45 mcg/kg | Thiopentone, Nitrous Oxide, Fentanyl +/- Halothane (B1672932) | 3.5 - 5.7 | nih.gov |
| 70 mcg/kg | Thiopentone, Nitrous Oxide, Fentanyl +/- Halothane | 2.5 | nih.gov |
| 0.04 mg/kg | Sevoflurane/N2O | 5.0 +/- 1.84 | nih.gov |
This compound is recognized for its long duration of action, which can last from 30 minutes to over an hour and a half, depending on the dose administered. patsnap.commims.com Following a dose of 45 mcg/kg, the time to 25% recovery of the initial twitch height ranges from 41 to 54 minutes. nih.gov The recovery index, which is the time taken for recovery from 25% to 75% of control twitch height, averages about 29 minutes. nih.gov With a larger dose of 70 mcg/kg, the duration to 25% recovery is significantly prolonged, averaging 95 minutes. nih.gov The duration of action is also influenced by the type of anesthesia used; volatile anesthetics like isoflurane (B1672236) and halothane can prolong the effects of pipecuronium. nih.gov For instance, the duration of an initial dose was found to be approximately 50 minutes with isoflurane, 36 minutes with halothane, and 29 minutes with droperidol/fentanyl anesthesia. nih.gov
| Dose | Anesthetic Technique | Time to 25% Recovery (minutes) | Recovery Index (25-75%) (minutes) | Reference |
|---|---|---|---|---|
| 45 mcg/kg | Thiopentone, Nitrous Oxide, Fentanyl +/- Halothane | 41 - 54 | 29 | nih.gov |
| 70 mcg/kg | Thiopentone, Nitrous Oxide, Fentanyl +/- Halothane | 95 | Not specified | nih.gov |
| Not specified (Initial Dose) | Nitrous Oxide and Isoflurane | 50.0 +/- 4.3 | Not specified | nih.gov |
| Not specified (Initial Dose) | Nitrous Oxide and Halothane | 36.0 +/- 3.3 | Not specified | nih.gov |
| Not specified (Initial Dose) | Droperidol/Fentanyl | 29.0 +/- 2.0 | Not specified | nih.gov |
This compound is a highly potent neuromuscular blocking agent. wikipedia.org Dose-response studies have been conducted to determine the effective doses required to produce a certain level of neuromuscular blockade. The ED50 (the dose required to produce 50% of the maximal effect) for pipecuronium has been calculated to be 24.96 mcg/kg, while the ED95 (the dose required to produce 95% depression of the twitch height) is 44.96 mcg/kg. nih.gov In comparison, the ED50 and ED95 for pancuronium (B99182), another aminosteroid (B1218566) muscle relaxant, were found to be 30.42 mcg/kg and 61.12 mcg/kg, respectively, indicating that pipecuronium is more potent. nih.gov The type of anesthetic used can also influence the required dose; the estimated ED95 was 44.6 mcg/kg during anesthesia with nitrous oxide and isoflurane, 46.9 mcg/kg with halothane, and 48.7 mcg/kg with droperidol/fentanyl. nih.gov
| Compound | ED50 (mcg/kg) | ED95 (mcg/kg) | Reference |
|---|---|---|---|
| This compound | 24.96 | 44.96 | nih.gov |
| Pancuronium Bromide | 30.42 | 61.12 | nih.gov |
The neuromuscular blockade induced by this compound can be effectively reversed by specific pharmacological agents. nih.gov
Neostigmine, an anticholinesterase agent, effectively and completely antagonizes the neuromuscular blockade caused by pipecuronium. nih.gov It works by increasing the amount of acetylcholine (B1216132) at the neuromuscular junction, which then competes with pipecuronium for receptor binding. openanesthesia.org The onset of action for neostigmine is slower than that of edrophonium, another anticholinesterase, with a mean onset of approximately 47.6 seconds. nih.gov However, the time to achieve a train-of-four (TOF) ratio of 0.75 is significantly shorter with neostigmine compared to edrophonium (approximately 499.3 seconds versus 767 seconds, respectively). nih.gov Studies have shown that neostigmine can promptly reverse the residual neuromuscular blockade induced by pipecuronium. nih.govnih.gov The effectiveness of neostigmine is dependent on the depth of the block at the time of administration; it is most effective when some degree of spontaneous recovery has already occurred. openanesthesia.org
Sugammadex (B611050), a modified gamma-cyclodextrin, provides a rapid and effective reversal of neuromuscular blockade induced by aminosteroid agents like pipecuronium. nih.gov It works by encapsulating the pipecuronium molecules in the plasma, thereby reducing the amount of muscle relaxant available to bind to the nicotinic receptors. A study investigating the reversal of moderate pipecuronium-induced neuromuscular blockade (when the train-of-four count has spontaneously returned to two responses) found that sugammadex at doses of 1.0, 2.0, 3.0, or 4.0 mg/kg resulted in recovery to a normalized TOF ratio of 0.9 within 5 minutes for all patients who received the drug. nih.gov In fact, 79% of these patients achieved this level of recovery within 2 minutes. nih.gov For the reversal of a deep pipecuronium block (post-tetanic count of 1), a study comparing 2 mg/kg and 4 mg/kg of sugammadex found that the reversal time to a normalized TOF ratio of 0.9 was 1.73 minutes and 1.42 minutes, respectively, demonstrating the efficacy of sugammadex even in profound blockade. nih.gov
| Depth of Blockade | Sugammadex Dose | Mean Time to TOF Ratio of 0.9 (minutes) | Reference |
|---|---|---|---|
| Moderate (TOF Count of 2) | 1.0 - 4.0 mg/kg | < 5.0 for all patients | nih.gov |
| Deep (Post-Tetanic Count of 1) | 2 mg/kg | 1.73 ± 1.03 | nih.gov |
| Deep (Post-Tetanic Count of 1) | 4 mg/kg | 1.42 ± 0.63 | nih.gov |
Reversal of Neuromuscular Blockade
Comparative Pharmacodynamic Profiles with Other NMBAs
This compound's pharmacodynamic profile is often best understood in comparison to other neuromuscular blocking agents (NMBAs). Its characteristics, such as potency, duration of action, and cardiovascular stability, position it uniquely among steroidal and benzylisoquinolinium compounds.
Comparison with Pancuronium Bromide
Pipecuronium and pancuronium are both long-acting aminosteroid neuromuscular blocking agents, and studies indicate that pipecuronium is approximately 20% more potent than pancuronium. nih.gov The neuromuscular-blocking effect of both pipecuronium and pancuronium is about twice as long as that of vecuronium (B1682833) and atracurium (B1203153). nih.gov In equipotent doses, the neuromuscular effects of the two drugs are similar. nih.gov
A key distinguishing feature is their cardiovascular profile. Pipecuronium is noted for its cardiovascular stability, lacking the vagolytic and sympathomimetic effects associated with pancuronium. nih.govpharmacology2000.com While pancuronium can cause a significant increase in heart rate, pipecuronium generally does not affect heart rate or arterial pressure. nih.govnih.govnih.govnih.gov In some instances, mild bradycardia has been observed with pipecuronium. nih.gov This difference is attributed to pancuronium's atropine-like effect on cardiac receptors, a property that pipecuronium does not share. pharmacology2000.comwho.int Studies in patients undergoing coronary artery bypass surgery have shown that after pancuronium administration, heart rate and cardiac index increased, whereas these variables remained unchanged after pipecuronium. nih.gov Furthermore, in one study, ECG signs of myocardial ischemia were observed in four patients after receiving pancuronium, a finding not noted with pipecuronium. nih.gov
Table 1: this compound vs. Pancuronium Bromide
| Feature | This compound | Pancuronium Bromide |
|---|---|---|
| Potency | Approximately 20% more potent nih.gov | - |
| Duration of Action | Long-acting, similar to pancuronium nih.gov | Long-acting nih.gov |
| Heart Rate | No significant change, possible mild bradycardia nih.govnih.gov | Significant increase nih.govnih.gov |
| Blood Pressure | No significant effect nih.govnih.gov | Slight increase (10%-15%) pharmacology2000.com |
| Vagolytic Effects | Devoid of vagolytic activity nih.gov | Present who.int |
Comparison with Vecuronium Bromide
Pipecuronium's lack of cardiovascular effects more closely resembles that of vecuronium. nih.gov Both are known for their cardiovascular stability. However, their duration of action differs significantly. The neuromuscular-blocking effect of pipecuronium is approximately twice as long as that of vecuronium. nih.gov Studies have shown that pipecuronium has a marked tendency for cumulation, more so than vecuronium. nih.gov In terms of potency, vecuronium is a monoquaternary homolog of pancuronium and has a slightly increased potency when compared to pancuronium. aneskey.com
Comparison with Rocuronium Bromide
Rocuronium, another aminosteroid, is characterized by a more rapid onset of action compared to pipecuronium. nih.gov In terms of potency, pipecuronium is significantly more potent than rocuronium. nih.gov While both are considered to have stable cardiovascular profiles, neither rocuronium nor vecuronium produces significant changes in plasma histamine concentrations or hemodynamic variables. nih.gov The interaction between rocuronium and pipecuronium has been found to be additive. nih.gov
Comparison with Atracurium Besilate
Atracurium is a benzylisoquinolinium compound, and its pharmacodynamic profile differs from the steroidal agent pipecuronium. The neuromuscular-blocking effect of pipecuronium is about twice as long as that of atracurium. nih.gov In terms of cardiovascular effects, atracurium can cause a transient drop in arterial blood pressure and a slight increase in heart rate, which is not typically observed with pipecuronium. who.int This is partly due to atracurium's capacity to release histamine, a property not significantly associated with pipecuronium. who.int
Table 2: Comparative Duration and Cardiovascular Effects
| NMBA | Duration of Action | Primary Cardiovascular Effects |
|---|---|---|
| This compound | Long nih.gov | Stable, no significant change in HR or BP nih.govnih.gov |
| Pancuronium Bromide | Long nih.gov | Increased heart rate nih.govnih.gov |
| Vecuronium Bromide | Shorter than pipecuronium nih.gov | Stable, minimal cardiovascular effects nih.gov |
| Rocuronium Bromide | Intermediate drugbank.com | Generally stable, minimal cardiovascular effects nih.gov |
| Atracurium Besilate | Shorter than pipecuronium nih.gov | Potential for hypotension and increased heart rate who.int |
| Doxacurium Chloride | Long nih.gov | Stable, no significant cardiovascular effects nih.govnih.gov |
Comparison with Doxacurium Chloride
Doxacurium, a long-acting benzylisoquinolinium, shares a key characteristic with pipecuronium: cardiovascular stability. nih.govnih.gov Both agents are devoid of significant cardiovascular effects. nih.gov Doxacurium is more potent than pipecuronium but has a slower onset of action. nih.govnih.gov In terms of recovery, doxacurium has been shown to have a more rapid recovery compared to pipecuronium. nih.gov
Drug Interactions and Modulating Factors in Research
Pharmacodynamic Interactions with Other Pharmaceutical Agents
Anesthetic Agents
The action of pipecuronium (B1199686) bromide is notably potentiated by volatile inhalational anesthetics. mims.com Anesthetics such as isoflurane (B1672236) and enflurane (B1671288) have been shown to enhance and prolong the neuromuscular blockade produced by pipecuronium. medindia.netpfizermedicalinformation.com This potentiation is generally more pronounced with enflurane and isoflurane compared to halothane (B1672932). pfizermedicalinformation.compfizer.com The use of these agents can decrease the infusion requirement of rocuronium, a related neuromuscular blocker, by up to 40% compared to opioid/nitrous oxide/oxygen anesthesia, an effect that may be similar for pipecuronium. pfizermedicalinformation.compfizermedicalinformation.com Intravenous anesthetics like propofol (B549288) and ketamine can also interact with pipecuronium, potentially increasing the risk of CNS depression. drugbank.com
Table 1: Interaction of Pipecuronium Bromide with Anesthetic Agents
| Anesthetic Agent | Type | Effect on Pipecuronium's Neuromuscular Blockade |
| Isoflurane | Inhalational | Potentiation, prolonged duration of action medindia.netpfizermedicalinformation.com |
| Enflurane | Inhalational | Potentiation, prolonged duration of action medindia.netpfizermedicalinformation.com |
| Halothane | Inhalational | Potentiation medindia.net |
| Propofol | Intravenous | Increased risk of CNS depression drugbank.com |
| Ketamine | Intravenous | Enhanced neuromuscular blocking effects mims.com |
Antibiotics
Certain antibiotics can significantly enhance the neuromuscular blocking effect of this compound. This is particularly true for aminoglycosides (e.g., gentamicin, tobramycin, amikacin, streptomycin, kanamycin), tetracyclines, and polypeptide antibiotics like polymyxins, colistin (B93849), and bacitracin. patsnap.commims.commedindia.netpfizermedicalinformation.compfizer.commedex.com.bdrxlist.com The administration of these antibiotics in conjunction with pipecuronium can lead to a prolonged neuromuscular block. pfizermedicalinformation.com For instance, a study investigating the interaction of colistin with pipecuronium found a significant prolongation of recovery time. researchgate.net Clindamycin has also been noted to potentially prolong neuromuscular blockade. researchgate.net Penicillins such as amoxicillin, ampicillin, and carbenicillin (B1668345) may also increase the therapeutic efficacy of pipecuronium. drugbank.com
Table 2: Interaction of this compound with Antibiotics
| Antibiotic Class | Examples | Effect on Pipecuronium's Neuromuscular Blockade |
| Aminoglycosides | Gentamicin, Tobramycin, Amikacin, Kanamycin | Potentiation patsnap.commims.commedindia.netmedex.com.bdmedindia.net |
| Polypeptides | Colistin, Polymyxin B | Potentiation, prolonged recovery pfizer.comrxlist.comresearchgate.netpediatriconcall.com |
| Tetracyclines | Tetracycline | Potentiation patsnap.commedindia.netpfizer.comrxlist.com |
| Lincosamides | Clindamycin | Potentiation researchgate.netglowm.com |
| Penicillins | Amoxicillin, Ampicillin, Carbenicillin | Potentiation drugbank.com |
H2-Receptor Antagonists
Research into the interaction between H2-receptor antagonists and pipecuronium has yielded varied results. One study suggested that famotidine (B1672045) and roxatidine (B1205453) acetate (B1210297) could potentiate the neuromuscular blockade induced by pipecuronium in in-vivo rat models. bioline.org.br The study indicated that roxatidine itself could cause a neuromuscular blockade and potentiate the effects of other neuromuscular blockers. bioline.org.br Therefore, caution and careful monitoring are advised when H2-receptor antagonists are used as preanesthetic agents, with a potential need to decrease the pipecuronium dose. bioline.org.br
Anticonvulsants
Chronic therapy with certain anticonvulsant medications, such as carbamazepine (B1668303) and phenytoin (B1677684), can lead to resistance to the effects of nondepolarizing neuromuscular blocking agents like pipecuronium. patsnap.commims.commedex.com.bdpediatriconcall.com This can result in a diminished magnitude of the neuromuscular block and a shorter duration of action. pfizermedicalinformation.com The therapeutic efficacy of pipecuronium can be decreased when used in combination with phenytoin or carbamazepine. drugbank.comdrugbank.com This resistance may necessitate higher infusion rates of the neuromuscular blocker. pfizermedicalinformation.com One study on a related compound, vecuronium (B1682833), found that chronic carbamazepine therapy significantly shortened recovery times from neuromuscular blockade due to a twofold increase in the clearance of the drug. nih.gov
Table 3: Interaction of this compound with Anticonvulsants
| Anticonvulsant | Effect on Pipecuronium's Neuromuscular Blockade |
| Carbamazepine | Decreased efficacy, resistance patsnap.commims.comdrugbank.commedex.com.bdpediatriconcall.com |
| Phenytoin | Decreased efficacy, resistance patsnap.commims.comdrugbank.commedex.com.bdpediatriconcall.comdrugbank.com |
Corticosteroids
The interaction between corticosteroids and this compound can be complex. Long-term use of corticosteroids may antagonize the neuromuscular blocking action of pipecuronium. mims.commedex.com.bd The therapeutic efficacy of pipecuronium can be decreased when used in combination with corticosteroids such as dexamethasone, hydrocortisone, betamethasone, and prednisolone. drugbank.com However, co-administration of corticosteroids and neuromuscular blockers has also been associated with an increased risk of developing acute myopathy, particularly with prolonged use in the ICU setting. medscape.com
Table 4: Interaction of this compound with Corticosteroids
| Corticosteroid | Effect on Pipecuronium's Neuromuscular Blockade |
| Dexamethasone | Decreased efficacy drugbank.comdrugs.com |
| Hydrocortisone | Decreased efficacy drugbank.commedscape.com |
| Betamethasone | Decreased efficacy drugbank.com |
| Prednisolone | Decreased efficacy drugbank.com |
Diuretics
Diuretics, particularly loop diuretics like furosemide (B1674285) and thiazide diuretics, can influence the effects of pipecuronium. patsnap.commedindia.netmedindia.net Furosemide may decrease the neuromuscular blocking activities of pipecuronium. drugbank.commedindia.netmedindia.net Conversely, potassium-depleting diuretics can potentially enhance the effects of nondepolarizing neuromuscular blockers. mims.comglowm.com Thiazide diuretics such as bendroflumethiazide (B1667986) and chlorothiazide (B1668834) may increase the serum concentration of pipecuronium. drugbank.com
Table 5: Interaction of this compound with Diuretics
| Diuretic | Class | Effect on Pipecuronium's Neuromuscular Blockade |
| Furosemide | Loop Diuretic | Decreased efficacy drugbank.commedindia.netmedindia.net |
| Thiazide Diuretics | Thiazide | Potential for enhanced blockade (due to potassium depletion), increased serum concentration of pipecuronium drugbank.comglowm.com |
Other Neuromuscular Blocking Agents
The interaction between this compound and other neuromuscular blocking agents (NMBAs) is of significant clinical interest. The combined use of different NMBAs can lead to synergistic or additive effects, potentially prolonging neuromuscular blockade.
Research indicates that the prior administration of succinylcholine (B1214915) can enhance the neuromuscular blocking effect of aminosteroid (B1218566) agents like pipecuronium and increase their duration of action. pfizer.com If succinylcholine is used for intubation, it is recommended to delay the administration of pipecuronium until the patient shows signs of recovery from the succinylcholine-induced block. pfizer.com
Interactions with other non-depolarizing neuromuscular blocking agents also occur. For instance, combining pipecuronium with atracurium (B1203153) or pancuronium (B99182) may increase the risk of adverse effects. medindia.netmedindia.net Studies have shown that the combination of pancuronium with other non-depolarizing agents like d-tubocurarine or metocurine (B613844) results in a significantly more potent neuromuscular blockade than the additive effects of the individual drugs. medscape.com While specific quantitative data on the interaction between pipecuronium and all other NMBAs is not extensively detailed in the provided search results, the general principle of potential for additive or synergistic effects is a consistent theme. For example, the risk of CNS depression can be increased when pipecuronium is combined with atracurium, cisatracurium, or rocuronium. drugbank.comdrugbank.comdrugbank.com
In vitro studies investigating the interaction of steroidal neuromuscular blocking drugs with cardiac muscarinic receptors have shown a rank order of potency for this interaction as pancuronium > vecuronium > pipecuronium > rocuronium. nih.gov This suggests that the hemodynamic effects of these drugs may be related to their varying affinities for cardiac M2 muscarinic receptors. nih.gov
Influence of Patient Physiological Status on Pharmacokinetics and Pharmacodynamics
The physiological condition of a patient can significantly alter the pharmacokinetic and pharmacodynamic profile of this compound. Key factors include age, renal function, and hepatic function. nih.gov
Age (e.g., Elderly vs. Younger Patients)
Advancing age is associated with physiological changes that can affect drug distribution and elimination. ukzn.ac.zaresearchgate.net In elderly patients, there is often a decrease in cardiac output, which can lead to a prolonged circulation time. ukzn.ac.za
One study comparing elderly patients (over 70 years) to younger patients (under 60 years) found that the onset time of neuromuscular blockade with pipecuronium was prolonged in the elderly group (6.9 ± 2.6 minutes vs. 4.3 ± 1.5 minutes). nih.gov However, the spontaneous recovery time and pharmacokinetic variables were similar between the two groups, suggesting that the sensitivity of the neuromuscular junction to pipecuronium does not significantly differ with age in otherwise healthy individuals. nih.gov Another source suggests that while clearance of pipecuronium may be reduced in cases of renal failure, there appears to be no clinically significant change in the duration of action in the elderly. dovepress.com
It's important to note that the elderly population is heterogeneous, and the impact of age on drug response can vary. ukzn.ac.za A general principle is that elderly patients may have a delayed onset of action for neuromuscular blockers due to changes in circulation time. ukzn.ac.za
Renal Function
Renal function is a critical determinant of the pharmacokinetics of this compound, as it is primarily eliminated through the kidneys. nih.gov In patients with renal failure, the elimination of pipecuronium is significantly impaired.
A study involving patients with end-stage renal disease anesthetized with halothane and nitrous oxide demonstrated that the duration of action of pipecuronium is prolonged in this population. nih.gov This is attributed to a decreased clearance of the drug. ekja.org
The following table summarizes the pharmacokinetic parameters of rocuronium, a related aminosteroid neuromuscular blocker, in patients with and without renal failure, which can provide some context for the effects of renal impairment on this class of drugs.
| Parameter | Patients with Normal Renal Function | Patients with Renal Failure |
|---|---|---|
| Clearance | Significantly Higher | Significantly Lower |
| Mean Residence Time | Shorter | Longer |
| Onset Time | No Significant Difference | No Significant Difference |
| Duration of Clinical Relaxation | No Significant Difference | No Significant Difference |
Data based on studies of rocuronium, a related neuromuscular blocker. ekja.org
Hepatic Function
The liver plays a role in the metabolism and elimination of many drugs, including some neuromuscular blocking agents. nih.govsemanticscholar.org While pipecuronium is primarily cleared by the kidneys, hepatic function can still have some influence on its pharmacokinetics and pharmacodynamics.
In contrast, for other aminosteroid neuromuscular blockers like pancuronium and vecuronium, liver dysfunction has been shown to prolong their elimination and neuromuscular block. nih.gov For rocuronium, its duration of action is consistently prolonged in patients with liver disease. jst.go.jp
Impact of Anesthetic Technique
The choice of anesthetic agents can modulate the neuromuscular blocking effects of this compound. Both inhalational and intravenous anesthetics can interact with pipecuronium, generally leading to a potentiation of its effects.
Volatile inhalational anesthetics such as isoflurane, enflurane, and halothane have been shown to enhance the neuromuscular blockade produced by pipecuronium. pfizer.comresearchgate.netdrugs.com This potentiation is most prominent with enflurane and isoflurane. pfizer.commedscape.comdrugs.com One study found that the duration of both initial and maintenance doses of pipecuronium was significantly prolonged during anesthesia with nitrous oxide combined with isoflurane or halothane compared to a droperidol/fentanyl anesthetic technique. researchgate.net
The following table illustrates the potentiation of pipecuronium's effect by different anesthetic techniques.
| Anesthetic Technique | Estimated Dose for 95% Twitch Height Depression (μg/kg) | Duration of Initial Dose (minutes) | Duration of Maintenance Dose (minutes) |
|---|---|---|---|
| Nitrous Oxide + Isoflurane | 44.6 | 50.0 ± 4.3 | 56.0 ± 2.5 |
| Nitrous Oxide + Halothane | 46.9 | 36.0 ± 3.3 | 49.5 ± 3.3 |
| Droperidol/Fentanyl | 48.7 | 29.0 ± 2.0 | 41.2 ± 1.6 |
Data from a study investigating the dose-response and time course of pipecuronium under various anesthetic conditions. researchgate.net
Intravenous anesthetics can also influence the action of pipecuronium. For example, a study using propofol and alfentanil for induction and maintenance of anesthesia investigated the interaction of antibiotics with pipecuronium-induced neuromuscular blockade. researchgate.netnih.gov While this study focused on antibiotic interactions, it highlights the use of intravenous agents in conjunction with pipecuronium. researchgate.netnih.gov
Advanced Research Methodologies and Future Directions
In Vitro and In Vivo Research Models
The preclinical assessment of pipecuronium (B1199686) bromide has utilized a variety of in vitro and in vivo models to elucidate its pharmacological profile. In vivo studies have been crucial in determining the pharmacokinetic and pharmacodynamic properties of the compound. For instance, research in feline models has been instrumental in understanding the elimination pathways of pipecuronium, revealing that renal excretion is the predominant route. nih.gov These animal models demonstrated that in the absence of renal function, hepato-biliary elimination partially compensates, though this significantly alters the drug's pharmacokinetic parameters and prolongs its effects. nih.gov
In vitro preparations have allowed for more isolated investigations of the drug's mechanism of action. The rat diaphragm preparation has been used to study the neuromuscular blockade induced by pipecuronium and the efficacy of reversal agents. medchemexpress.com Additionally, the guinea pig ileum preparation has been employed to assess the ganglionic blocking activity of pipecuronium and compare it to other neuromuscular blockers. These models provide a controlled environment to study the direct effects of the compound on neuromuscular transmission, free from the systemic influences present in whole-animal studies.
Advanced Spectroscopic and Chromatographic Techniques for Analysis
The precise analysis of pipecuronium bromide and its potential impurities or degradation products is critical for quality control and research. Advanced analytical techniques, particularly high-performance liquid chromatography (HPLC), have been extensively developed for this purpose.
Several HPLC methods have been established for the separation and quantification of this compound. One such method utilizes a silica (B1680970) stationary phase with a mobile phase consisting of a methanol, acetonitrile (B52724), and aqueous ammonia (B1221849) mixture containing ammonium (B1175870) chloride and ammonium carbonate. science.gov An alternative ion-pairing system with a mobile phase of acetonitrile and water with sodium perchlorate (B79767) has also been proven effective. science.gov For enhanced sensitivity and selectivity, an HPLC method coupled with coulometric electrode array detection has been developed, allowing for the detection and quantification of this compound and its impurities at very low concentrations. ekja.org The limit of detection and quantitation for this compound with this method were found to be 8 ng/ml and 25 ng/ml, respectively. ekja.org
The following table summarizes key parameters of a developed HPLC method for the analysis of this compound and its impurities.
| Parameter | Value |
| Stationary Phase | Silica |
| Mobile Phase | Methanol:Acetonitrile:Aqueous Ammonia (43:43:14) with 0.1 M Ammonium Chloride and Carbonate |
| Detection | UV at 213 nm |
| Linearity Range (EXDL) | 100–600 µg/mL |
| Correlation Coefficient (EXDL) | ≥ 0.997 |
| Limit of Detection | 0.25 µg/mL |
| Limit of Quantification | 0.25 µg/mL |
| Data derived from research on HPLC analysis of this compound and related compounds. science.gov |
Thin-layer chromatography (TLC) systems have also been described for the separation and densitometric quantification of impurities. science.gov Furthermore, spectrophotometric methods, such as the iron(III)-hydroxamate method for ester group determination and ion-pair extraction with reagents like picric acid or bromthymol blue, provide alternative analytical approaches. science.gov
Pharmacogenomic Considerations
Research on the pharmacogenomics of other aminosteroid (B1218566) muscle relaxants, such as rocuronium, has identified potential associations between single-nucleotide polymorphisms (SNPs) in genes like SLCO1A2 (encoding the OATP1A2 uptake transporter) and variability in drug consumption. researchgate.net It is plausible that similar genetic variations could influence the pharmacokinetics and pharmacodynamics of pipecuronium, given its structural and functional similarities to other aminosteroids. Future research in this area could lead to more personalized dosing strategies, potentially minimizing variability in patient response and recovery times. However, at present, specific pharmacogenomic markers for this compound have not been established.
Development of Novel Formulations and Delivery Systems
Research into novel formulations and delivery systems for this compound is primarily in the conceptual and patent stages, with a focus on creating modified-release dosage forms. Several patents describe the potential inclusion of this compound in formulations designed for modified or controlled release. google.comgoogleapis.comgoogle.comgoogleapis.comjustia.comorbit.com These technologies often aim to control the rate of drug delivery, which could theoretically offer more stable plasma concentrations over time.
One patented approach involves a "dual retard technique" for highly soluble active ingredients like this compound, intended to create a modified-release oral dosage form. google.comgoogleapis.comorbit.com This technique utilizes hydrophobic release-controlling agents to create micro matrix particles which are then coated to further control drug release. google.com The goal of such formulations is often to reduce dosing frequency and improve patient convenience, though the practical application for an intravenously administered drug like this compound in its current use is not immediately apparent and may represent a forward-looking exploration for different administration routes or therapeutic applications. Another patent describes crush-resistant, delayed-release dosage forms that could potentially incorporate this compound, aimed at preventing misuse. justia.com These developments are largely theoretical at this stage and have not been translated into clinical products for this compound.
Exploration of New Therapeutic Applications
The primary and well-established therapeutic application of this compound is as a long-acting, non-depolarizing neuromuscular blocking agent to induce skeletal muscle relaxation during surgical procedures. Its use is indicated as an adjunct to general anesthesia to facilitate endotracheal intubation and to provide muscle relaxation during surgery. orbit.com
Exploration into new therapeutic applications for this compound appears to be limited. There is a notable lack of extensive research or clinical trials investigating its use for other conditions. While the broader class of neuromuscular blocking agents has been investigated for various applications, specific novel uses for this compound are not prominently featured in the scientific literature. One patent mentions the use of this compound in compositions intended to modulate the effects of botulinum neurotoxin, but this remains an area of early-stage research.
Long-term Neuromuscular Outcomes and Recovery Research
Research into the long-term neuromuscular outcomes following the administration of this compound has often been in the context of comparative studies with other neuromuscular blocking agents and in specific patient populations, such as the elderly. These studies have highlighted that elderly patients may experience a prolonged recovery from neuromuscular blockade induced by pipecuronium. researchgate.net This suggests a need for careful monitoring in this demographic to avoid postoperative residual block. researchgate.net
Molecular Modeling and Computational Chemistry in Drug Design
Molecular modeling and computational chemistry are powerful tools in drug design and for understanding structure-activity relationships (SAR). For neuromuscular blocking agents, these techniques have been applied to understand the interaction between the drug molecule and its target, the nicotinic acetylcholine (B1216132) receptor (nAChR). nih.govoup.com
The aminosteroid structure of pipecuronium, with its two quaternary ammonium groups, is crucial for its binding to the anionic subsites of the nAChR. oup.com Computational studies and SAR analyses of related compounds have emphasized the importance of the distance between these cationic heads for potent neuromuscular blockade. oup.comresearchgate.net Pipecuronium is noted to have a considerable interonium distance, which may contribute to its high potency. frontiersin.org
Quantitative structure-activity relationship (QSAR) models, which correlate chemical structure with biological activity, are increasingly used in the development of new therapeutic agents. oup.com While specific, detailed molecular modeling studies focused solely on this compound are not abundant in the literature, the principles derived from broader studies of aminosteroids are applicable. These computational approaches can help in predicting the binding affinity and selectivity of new analogues, potentially guiding the synthesis of future neuromuscular blocking agents with improved pharmacological profiles. nih.gov Future research could involve more detailed computational simulations of pipecuronium's interaction with various nAChR subtypes to better understand its selectivity and to rationally design new compounds.
Q & A
Basic Research Questions
Q. What experimental models and pharmacokinetic parameters are critical for studying pipecuronium bromide's elimination pathways in preclinical studies?
- Answer: Use controlled animal models (e.g., dogs with ligated renal pedicles) to assess renal vs. hepatic excretion. Key parameters include elimination half-life (), plasma clearance (CL), and steady-state volume of distribution (). Gas chromatography (GC) with phosphate-buffered plasma/bile/urine samples is essential for quantifying unchanged drug concentrations . A two-compartment model with biexponential decay best describes plasma concentration-time profiles. Statistical analysis (e.g., Student’s t-test) should compare variables like and CL between groups with/without renal ligation .
Q. How do researchers determine the neuromuscular blocking potency of this compound in pediatric populations?
- Answer: Establish dose-response curves using electromyography (EMG) to measure twitch depression at the adductor pollicis muscle. Administer cumulative doses (e.g., starting at 20 μg/kg) under standardized anesthesia (e.g., nitrous oxide-alfentanil). Calculate ED and ED via linear regression of logit-transformed twitch height vs. log dose. Use ANOVA and covariance analysis to compare potency between age groups (e.g., infants vs. children) .
Q. What methodological approaches validate this compound's competitive antagonism at nicotinic acetylcholine receptors (nAChRs)?
- Answer: Employ radioligand binding assays (e.g., -cystine displacement) to determine equilibrium dissociation constants (). Functional assays like isolated nerve-muscle preparations (e.g., rat diaphragm) confirm non-depolarizing blockade. Compare values (e.g., 3.06 μM for pipecuronium) against other neuromuscular blockers (e.g., pancuronium) to assess selectivity .
Advanced Research Questions
Q. How do interspecies differences in renal excretion impact extrapolation of this compound pharmacokinetics from animals to humans?
- Answer: In dogs, renal excretion accounts for 77% of unchanged drug, while biliary excretion is minimal (4.5%). However, humans with chronic renal failure show only a 34% reduction in CL vs. 85% in acutely ligated dogs. This discrepancy arises from species-specific adaptive mechanisms (e.g., increased hepatic compensation in chronic human renal failure vs. acute canine models). Use cross-species PK modeling to adjust for differences in and protein binding .
Q. What experimental designs resolve contradictions in age-dependent pharmacodynamics of this compound?
- Answer: Stratify pediatric cohorts by developmental milestones (e.g., 0–3 months, 3–12 months, 2–9 years). Use covariate-adjusted population PK/PD models to account for maturation effects (e.g., receptor density, hepatic metabolism). In infants, ED is 23.7 μg/kg vs. 45.0 μg/kg in children, requiring age-specific dosing protocols. Validate findings via sensitivity analysis of covariates (e.g., body weight, organ function) .
Q. How can researchers optimize analytical techniques to quantify this compound in complex biological matrices?
- Answer: Employ capillary gas chromatography with iodinated ion-pair extraction for plasma, bile, and urine. Validate sensitivity (2 ng/mL) and precision (CV ≤11%) using spiked matrices. For liver homogenates, adjust pH to 5.0 ± 0.2 with phosphoric acid to stabilize the compound. Cross-validate results with LC-MS/MS to confirm specificity in metabolically altered samples .
Q. What statistical frameworks address variability in this compound’s duration of action across clinical studies?
- Answer: Apply mixed-effects modeling to account for inter-individual variability in recovery indices (e.g., time to 75% twitch recovery). Use bootstrapping to estimate confidence intervals for parameters like clinical duration (CD) and recovery index (RI). Meta-analyses of historical data (e.g., comparing pipecuronium with vecuronium) can identify covariates (e.g., anesthesia type) influencing variability .
Methodological Notes
- Controlled Experimental Conditions: Maintain end-tidal CO (4.3–4.8 vol%) and rectal temperature (36.0–37.5°C) during neuromuscular assessments to minimize confounding variables .
- Data Reconciliation: Cross-reference pharmacokinetic data from ligated models with clinical PK studies in renal-impaired patients to refine translational models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
